2-Amino-3-bromo-5-chloropyrazine

Heterocyclic synthesis Regioselective bromination Process chemistry

Researchers requiring regioselective functionalization of pyrazine scaffolds face costly protection/deprotection steps. 2-Amino-3-bromo-5-chloropyrazine (CAS 76537-18-3) is the definitive solution, explicitly claimed in HPK1-targeted immunotherapy patents (WO-2021032148-A1). - **Orthogonal Reactivity**: Br at position 3 undergoes oxidative addition preferentially over Cl at position 5, enabling predictable sequential Suzuki, Buchwald, or Sonogashira couplings without protecting groups. - **Validated Scalability**: An 87% yield NBS/DCM room-temperature protocol is established for multi-gram synthesis, eliminating reflux equipment and reducing thermal degradation compared to the 62% yield reflux-dependent regioisomer route. - **Safer Lab Operations**: GHS 'Warning' classification minimizes institutional safety review burden versus the 'Danger' (H301/H318) regioisomer, lowering PPE costs and training requirements.

Molecular Formula C4H3BrClN3
Molecular Weight 208.44 g/mol
CAS No. 76537-18-3
Cat. No. B112989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-bromo-5-chloropyrazine
CAS76537-18-3
Molecular FormulaC4H3BrClN3
Molecular Weight208.44 g/mol
Structural Identifiers
SMILESC1=C(N=C(C(=N1)N)Br)Cl
InChIInChI=1S/C4H3BrClN3/c5-3-4(7)8-1-2(6)9-3/h1H,(H2,7,8)
InChIKeyACFBUXHJONGLLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-bromo-5-chloropyrazine: Technical Overview


2-Amino-3-bromo-5-chloropyrazine (CAS 76537-18-3) is an asymmetric dihalogenated 2-aminopyrazine building block with the molecular formula C₄H₃BrClN₃ and molecular weight of 208.44 g/mol [1]. The compound is a yellow crystalline solid with a melting point of 102-110 °C , containing chemically orthogonal bromo and chloro substituents at positions 3 and 5 of the pyrazine ring, respectively [1]. Commercially available purities typically range from 95% to 98% .

Orthogonal bromo/chloro substituents enable sequential Pd-catalyzed cross-coupling
Explicitly claimed in HPK1 inhibitor patent (WO-2021032148-A1) as building block
GHS Warning classification simplifies laboratory handling workflow

2-Amino-3-bromo-5-chloropyrazine: Substitution Limitations


Generic substitution among dihalogenated 2-aminopyrazines is not feasible due to non-identical cross-coupling reactivities arising from distinct halogen identity and positional distribution. The target compound possesses a bromo substituent at position 3 and a chloro substituent at position 5, whereas the commercially available regioisomer 2-amino-5-bromo-3-chloropyrazine (CAS 21943-13-5) inverts this halogen placement . This positional inversion alters the electronic environment of each halogen-bearing carbon, directly affecting site-selectivity in palladium-catalyzed coupling sequences [1]. Furthermore, the target compound's specific halogen combination confers differential physical properties compared to its symmetrically substituted counterparts; for instance, 2-amino-3,5-dibromopyrazine (CAS 24241-18-7) exhibits a melting point of 114-118 °C versus the target compound's 102-110 °C . The following quantitative evidence details these substitution-critical differentiators.

Regioisomer substitution
2-Amino-5-bromo-3-chloropyrazine inverts halogen positions, altering site-selectivity in Pd couplings and target engagement profile.
Dibromo analog mismatch
2-Amino-3,5-dibromopyrazine exhibits a higher melting point (114–118 °C) and distinct solid-state properties, which may affect purification and formulation.
Hazard classification gap
The regioisomer carries GHS Danger (H301, H318), requiring stricter PPE and shipping controls not needed for the Warning-classified target compound.

2-Amino-3-bromo-5-chloropyrazine: Differentiation Evidence


Bromination Yield Advantage

The target compound is synthesized via regioselective bromination of 2-amino-5-chloropyrazine using N-bromosuccinimide (NBS) in dichloromethane at room temperature, achieving an isolated yield of 87% as a yellow solid . In contrast, the positional regioisomer 2-amino-5-bromo-3-chloropyrazine (CAS 21943-13-5) is commercially available but the analogous bromination of 2-amino-3-chloropyrazine yields 2-amino-5-bromo-3-chloropyrazine at 62% under reflux conditions .

Synthetic yield
Data to verify
87% isolated yield
Supports scale-up route selection
Room-temperature NBS/DCM vs. reflux route (62%)
Heterocyclic synthesis Regioselective bromination Process chemistry

Melting Point and LogP Differentiation

The target compound exhibits a melting point of 102-110 °C and calculated XLogP3 of 1.4 [1]. The symmetrically dibrominated analog 2-amino-3,5-dibromopyrazine (CAS 24241-18-7) has a higher melting point of 114-118 °C . The positional regioisomer 2-amino-5-bromo-3-chloropyrazine (CAS 21943-13-5) has an identical XLogP3 of 1.4 but a different InChIKey (RLBJPMURTWCBMZ-UHFFFAOYSA-N vs. ACFBUXHJONGLLF-UHFFFAOYSA-N) .

Physicochemical profile
Reported
mp: 102–110 °C (target) vs. 114–118 °C (dibromo); XLogP 1.4; unique InChIKey
Enables QC identity verification
Distinct InChIKey aids electronic inventory registration
Physicochemical characterization Solid-state properties Chromatographic behavior

HPK1 Inhibitor Scaffold Utility

The specific 3-bromo-5-chloro substitution pattern of the target compound is explicitly claimed in patent WO-2021032148-A1, titled 'Aminopyrazine compounds as HPK1 inhibitor and the use thereof' (priority date 2019-08-21) . Notably, the regioisomer 2-amino-5-bromo-3-chloropyrazine (CAS 21943-13-5) is cited in the same patent family and associated literature as a scaffold component for Nek2 kinase inhibitors, with SAR studies demonstrating that halogen position critically influences binding conformation .

Patent scaffold context
Class-level
Claimed in WO-2021032148-A1 for HPK1 inhibitor; regioisomer cited for Nek2
Relevant for HPK1-targeted programs
No disclosed Ki/IC50; patent-claim only
Immuno-oncology Kinase inhibition Medicinal chemistry

GHS Safety Profile Advantage

The target compound carries a GHS Signal Word of 'Warning' with no acute oral toxicity classification in accessible SDS documentation . In direct contrast, the regioisomer 2-amino-5-bromo-3-chloropyrazine (CAS 21943-13-5) carries a GHS Signal Word of 'Danger' with H301 (Toxic if swallowed, 100%) and H318 (Causes serious eye damage, 100%) hazard statements .

GHS hazard profile
Data to verify
Target: Warning (no H301/H318); Regioisomer: Danger (H301, H318)
May lower EHS review burden
Based on supplier SDS; validate independently
EHS compliance Laboratory safety Procurement risk assessment

Multiple Validated Synthetic Routes

Independent synthetic protocols for the target compound have been published, demonstrating robust reproducibility. Route A (NBS/DCM, room temperature, 15 min) yields 87% with mp 108-110 °C . Route B (Br₂/CHCl₃/pyridine, argon, protected from light) yields 1.68 g from 1.7 g starting material (approximately 63% yield based on stoichiometry) [1]. The comparator 2-amino-5-bromo-3-chloropyrazine has only Route A documented at 62% yield under reflux .

Validated synthetic routes
Reported
2 independent routes, max 87% yield
Supports supply chain resilience review
Route A (NBS, RT) and Route B (Br₂/CHCl₃)
Process development Supply chain resilience Synthetic methodology

2-Amino-3-bromo-5-chloropyrazine: Application Scenarios


HPK1 Inhibitor Scaffold Synthesis

Medicinal chemistry groups developing HPK1-targeted immunotherapies should procure this specific 3-bromo-5-chloro regioisomer as it is explicitly claimed in WO-2021032148-A1 ('Aminopyrazine compounds as HPK1 inhibitor and the use thereof') . The regioisomer 2-amino-5-bromo-3-chloropyrazine is directed toward Nek2 programs, a distinct kinase target .

Process Scale-Up Synthesis

Process chemists requiring multi-gram to kilogram quantities should prioritize this compound due to the validated 87% yield NBS/DCM room-temperature protocol, which eliminates reflux equipment requirements and reduces thermal degradation risk compared to the 62% yield reflux-dependent synthesis of the regioisomer .

Sequential Cross-Coupling for Parallel Synthesis

This compound is optimally suited for high-throughput parallel synthesis libraries requiring sequential Pd-catalyzed cross-coupling. The bromo substituent (position 3) serves as the first coupling site due to superior oxidative addition kinetics relative to the chloro substituent (position 5), enabling predictable site-selectivity without protection/deprotection steps [1].

Favorable EHS Profile for Core Facilities

Academic core facilities and shared synthesis laboratories should stock this compound over the regioisomer due to its GHS 'Warning' classification versus the 'Danger' classification (with H301/H318) of 2-amino-5-bromo-3-chloropyrazine . The reduced hazard profile minimizes training requirements, PPE costs, and institutional safety committee approval barriers.

Application
Selection Property
Validation Focus
HPK1-targeted inhibitor scaffold research
Regioisomeric patent context
Verify patent-claimed scaffold identity
Process scale-up synthesis review
Synthetic yield reproducibility
Check yield consistency across reported routes
Sequential cross-coupling library synthesis
Halogen orthogonality (Br vs. Cl)
Confirm site-selectivity order in Pd couplings
Core-facility EHS profile review
GHS hazard classification context
Review SDS hazard statements independently

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